

An In-Depth Technical Guide to 5 β ,14 β -Androstane and Its Derivatives

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Compound of Interest

Compound Name: 5beta,14beta-Androstane

Cat. No.: B077564

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomer 5 β ,14 β -androstane, focusing on its chemical identity, the synthesis of its derivatives, and their significant biological activities. Due to the limited availability of data on the parent compound, this document emphasizes the more extensively studied and therapeutically relevant derivatives.

Chemical Identity of 5 β ,14 β -Androstane

The androstane core is a saturated tetracyclic hydrocarbon that forms the basis for many steroids. The designation "5 β ,14 β " specifies the stereochemistry at two crucial ring junctions. The "5 β " configuration indicates a cis-fusion of the A and B rings, while the "14 β " configuration signifies a cis-fusion of the C and D rings. This particular arrangement results in a significantly bent molecular structure compared to the more common 5 α -androstane series.

IUPAC Name: Based on the systematic nomenclature for steroids, the IUPAC name for 5 β ,14 β -Androstane is (5 β ,14 β)-Androstane.

CAS Number: A specific CAS Registry Number for the unsubstituted 5 β ,14 β -androstane is not readily found in public chemical databases. This suggests that the parent hydrocarbon may not have been synthesized and characterized in its isolated form. However, numerous derivatives possessing the 5 β ,14 β -androstane skeleton have been prepared and assigned unique CAS numbers.

Synthesis and Experimental Protocols

The synthesis of the 5 β ,14 β -androstane core is a key step in accessing its biologically active derivatives. The following sections detail the experimental approaches for the synthesis of representative derivatives.

General Synthetic Strategy

The synthesis of 5 β ,14 β -androstane derivatives often starts from readily available steroid precursors. A common strategy involves the modification of the D-ring and the introduction of desired functional groups at various positions, particularly at C3 and C17. The creation of the 14 β -hydroxy group is a critical step, often achieved through specific hydroxylation reactions.

Experimental Protocol for the Synthesis of 17 β -(hydrazonomethyl)-5 β -androstane-3 β ,14 β -diol Derivatives

This class of compounds has been investigated for its inhibitory activity against Na⁺,K⁺-ATPase. A general synthetic procedure is as follows:

- **Starting Material:** The synthesis typically begins with a suitable androstane precursor, such as digitoxigenin, which already possesses the 5 β ,14 β -dihydroxy configuration.
- **Modification at C17:** The lactone ring of digitoxigenin is opened to yield a carboxylic acid.
- **Amidation:** The carboxylic acid is then converted to an amide, followed by reduction to an aldehyde.
- **Hydrazone Formation:** The aldehyde is reacted with a variety of hydrazines to form the corresponding hydrazone derivatives.

Detailed experimental conditions, including reagents, solvents, reaction times, and purification methods, can be found in the relevant scientific literature.

Experimental Protocol for the Synthesis of 17 β -(3'-thiophenyl)-5 β -androstane-3 β ,14 β -diol 3-D-

glucopyranoside

This derivative is an example of a cardiac glycoside analog. Its synthesis involves:

- **Intermediate Preparation:** The synthesis starts from 3 β -benzyloxy-5 β -androst-15-en-17-one, which serves as a key intermediate.
- **Introduction of the Thiophenyl Group:** The thiophenyl moiety is introduced at the C17 position.
- **Glycosylation:** A glucopyranoside group is attached at the C3 position.
- **Deprotection:** Removal of protecting groups yields the final compound.

For precise experimental details, researchers should refer to the original publication describing this synthesis.

Biological Activity and Signaling Pathways

Derivatives of 5 β ,14 β -androstane have shown significant biological activity, primarily as inhibitors of the Na⁺,K⁺-ATPase enzyme. This enzyme, also known as the sodium-potassium pump, is crucial for maintaining the electrochemical gradients across cell membranes.

Inhibition of Na⁺,K⁺-ATPase

Several studies have demonstrated that 5 β ,14 β -androstane derivatives can effectively inhibit Na⁺,K⁺-ATPase. This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to an increase in intracellular calcium concentration. In cardiac myocytes, this increase in calcium results in a positive inotropic effect (increased force of contraction).

Quantitative Data on Na⁺,K⁺-ATPase Inhibition

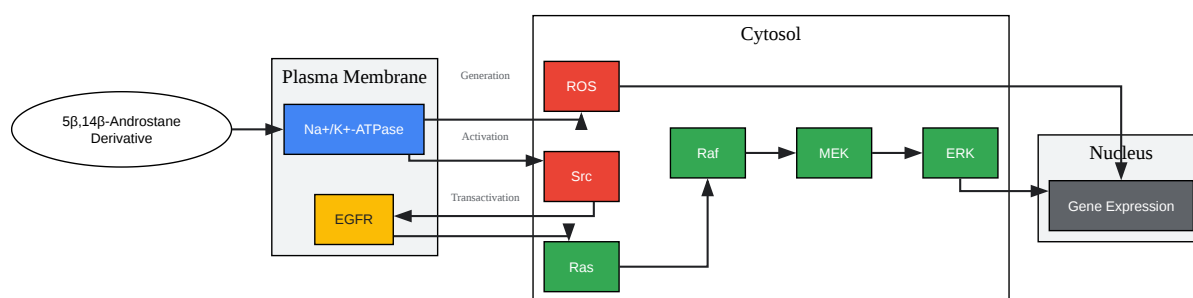
The inhibitory potency of various 5 β ,14 β -androstane derivatives has been quantified, typically reported as IC₅₀ values (the concentration of the inhibitor required to reduce the enzyme activity by 50%).

| Compound Class | Representative Derivative | IC50 (μM) |
|---------------------------------------|--|-----------|
| 17α-substituted seco-D 5β-androstanes | 2-(N,N-dimethylamino)ethyl 3β,14-dihydroxy-5β,14β-androstane-17α-acrylate | 5.89 |
| 14,15-seco-14-oxo derivative | | 0.12 |

Data extracted from scientific publications.

Na⁺,K⁺-ATPase Signaling Pathway

Beyond its ion-pumping function, Na⁺,K⁺-ATPase also acts as a signal transducer. The binding of inhibitors, such as certain 5β,14β-androstane derivatives, can trigger intracellular signaling cascades.

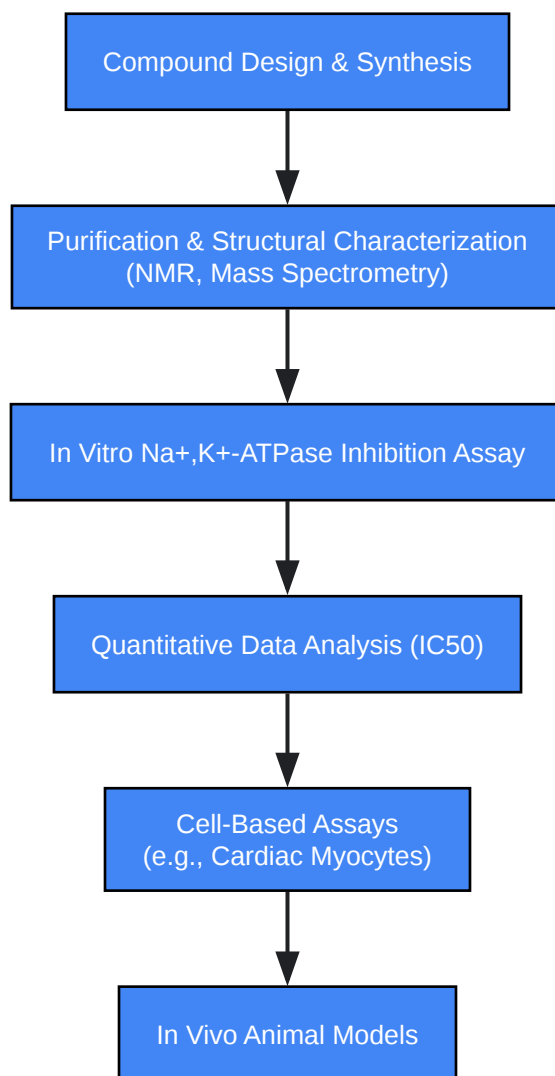


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Caption: Na⁺,K⁺-ATPase signaling cascade initiated by ligand binding.

Experimental Workflow

The development and evaluation of novel 5 β ,14 β -androstane derivatives follow a structured workflow, from initial design to biological testing.



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Caption: General experimental workflow for 5 β ,14 β -androstane derivatives.

Conclusion

While the parent 5 β ,14 β -androstane remains a chemical curiosity with limited available data, its derivatives have emerged as a promising class of Na⁺,K⁺-ATPase inhibitors. The unique stereochemistry of the androstane core provides a valuable scaffold for the design of novel therapeutic agents, particularly for cardiovascular conditions. Further research into the synthesis and biological evaluation of new derivatives is warranted to fully explore their

therapeutic potential. This guide serves as a foundational resource for professionals engaged in the research and development of novel steroid-based therapeutics.

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